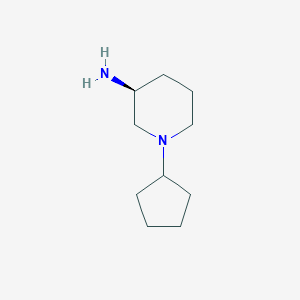

(3S)-1-Cyclopentylpiperidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-cyclopentylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c11-9-4-3-7-12(8-9)10-5-1-2-6-10/h9-10H,1-8,11H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEXQYURTRYAMW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)N2CCC[C@@H](C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3s 1 Cyclopentylpiperidin 3 Amine and Analogues

Reductive Amination Strategies for Chiral Piperidine (B6355638) Synthesis

Reductive amination is a cornerstone of amine synthesis, offering a direct route to piperidine derivatives from corresponding ketone precursors. mdpi.comorganic-chemistry.org This section details various protocols, including direct and enamine-based approaches, as well as the increasingly important biocatalytic methods.

Direct Reductive Amination Protocols

Direct reductive amination involves the reaction of a ketone with an amine in the presence of a reducing agent. For the synthesis of (3S)-1-Cyclopentylpiperidin-3-amine, this would typically involve the reaction of 1-cyclopentylpiperidin-3-one (B1453442) with an amine source. The choice of reducing agent is critical to achieving high yields and stereoselectivity. Common reducing agents include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. The reaction conditions, such as solvent and temperature, also play a crucial role in the outcome of the reaction.

A general procedure for direct reductive amination might involve dissolving the ketone and amine in a suitable solvent, followed by the addition of the reducing agent. The reaction is then stirred until completion, followed by workup and purification to isolate the desired amine. The stereoselectivity of this process can often be influenced by the choice of catalyst or chiral auxiliary.

Enamine-Based Reductive Amination Approaches

Enamine-based strategies offer an alternative to direct reductive amination and can provide access to different stereoisomers. acs.org This approach involves the initial formation of an enamine intermediate from the reaction of a ketone with a secondary amine. This enamine can then be reduced to the target piperidine. The stereochemical outcome of the reduction can be controlled by the use of chiral reducing agents or catalysts.

One reported method involves the Michael addition of an amine to an electron-deficient alkyne to form an enamine intermediate, which is then cyclized to form a tetrahydropyridine. acs.org This intermediate can subsequently be reduced to the desired piperidine. This modular approach allows for the synthesis of complex piperidines through sequential functionalization steps. acs.org

Biocatalytic Reductive Amination using Imine Reductases and Reductive Aminases

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity and operating under mild reaction conditions. nih.govacs.orgrsc.org Imine reductases (IREDs) and reductive aminases (RedAms) are particularly useful for the synthesis of chiral piperidines. nih.govrsc.orgdigitellinc.com These enzymes catalyze the asymmetric reduction of imines and the reductive amination of ketones with high stereoselectivity. nih.govnih.govacs.orgnih.gov

The use of IREDs can lead to the formation of chiral amines with high enantiomeric excess (ee). nih.gov For instance, the reductive amination of a ketone with an amine using an IRED can produce the corresponding chiral amine with excellent stereoselectivity. A key advantage of biocatalytic methods is the potential for dynamic kinetic resolution, where a racemic starting material can be converted into a single enantiomer of the product in high yield. nih.gov

Table 1: Comparison of Reductive Amination Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Reductive Amination | One-pot reaction of a ketone, amine, and reducing agent. | Operationally simple, wide range of available reagents. | May require optimization to achieve high stereoselectivity. |

| Enamine-Based Reductive Amination | Involves the formation and subsequent reduction of an enamine intermediate. | Can provide access to different stereoisomers, modular approach. acs.orgacs.org | May involve multiple steps. |

| Biocatalytic Reductive Amination | Utilizes imine reductases or reductive aminases to catalyze the reaction. | High enantioselectivity, mild reaction conditions, potential for dynamic kinetic resolution. nih.govacs.orgrsc.orgnih.gov | Enzyme availability and stability can be a limitation. |

A significant advantage of biocatalysis is the ability to engineer enzymes to improve their properties, such as substrate scope, activity, and stereoselectivity. nih.gov Through techniques like directed evolution and rational design, IREDs can be tailored for specific applications. For example, researchers have successfully engineered IREDs to improve the synthesis of N-benzyl cyclo-tertiary amines, achieving significantly higher conversions. mdpi.com

Protein engineering has also been used to develop IREDs capable of catalyzing the synthesis of β-branched chiral amines with contiguous stereocenters with high diastereoselectivity and enantioselectivity. nih.gov In one study, four rounds of protein engineering resulted in an IRED with higher reactivity and a broader substrate scope, enabling the synthesis of various chiral amines with greater than 99% ee and greater than 99:1 diastereomeric ratio (dr). nih.gov Another study demonstrated that a single point mutation in an IRED led to a threefold increase in conversion for the reductive amination of cyclohexanone (B45756) with aniline. manchester.ac.uk

Alternative Organic Synthesis Routes to Substituted Piperidines

Beyond reductive amination, other synthetic methodologies are available for the preparation of substituted piperidines. These routes often provide access to a diverse range of piperidine analogues.

Alkylation Reactions of Secondary Amines for Tertiary Amine Formation

The alkylation of secondary amines is a fundamental method for the synthesis of tertiary amines, including N-substituted piperidines. researchgate.netresearchgate.net This reaction typically involves the treatment of a secondary amine with an alkylating agent, such as an alkyl halide, in the presence of a base. researchgate.net

A reliable method for the N-alkylation of secondary amines utilizes a combination of an alkyl halide, a phosphine (B1218219) reagent like triphenylphosphine (B44618) (TPP), and a diazodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net This protocol has been shown to be effective for a variety of secondary amines and alkyl halides, yielding the corresponding tertiary amines in good to excellent yields without the formation of quaternary ammonium (B1175870) salts. researchgate.net Another approach involves the use of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to facilitate the alkylation. researchgate.net

Table 2: Reagents for N-Alkylation of Secondary Amines

| Reagent System | Description | Typical Yields | Reference |

|---|---|---|---|

| Alkyl Halide / Base (e.g., K₂CO₃) | Direct alkylation of the secondary amine. | Variable, dependent on substrate and conditions. | researchgate.net |

| Alkyl Halide / TPP / DIAD | Mitsunobu-type conditions for N-alkylation. | Good to excellent. | researchgate.net |

It is important to control the reaction conditions to avoid over-alkylation, which leads to the formation of quaternary ammonium salts. researchgate.net One strategy to achieve selective mono-alkylation is to use the secondary amine as the limiting reagent or to add the alkylating agent slowly. researchgate.net

Amide Reduction Pathways for Tertiary Amine Synthesis

The formation of the tertiary amine, specifically the N-cyclopentylpiperidine moiety, can be effectively achieved through the reduction of a corresponding amide or lactam precursor. This transformation is a cornerstone of amine synthesis, and various methods have been developed, ranging from classical stoichiometric reagents to modern catalytic systems.

A common and potent method for amide reduction is the use of strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄). youtube.commasterorganicchemistry.com This reagent can comprehensively reduce primary, secondary, and tertiary amides, including cyclic amides (lactams), to their corresponding amines. masterorganicchemistry.com For the synthesis of 1-cyclopentylpiperidin-3-amine, a precursor such as N-cyclopentyl-3-aminopiperidin-2-one or a related protected lactam could be reduced using LiAlH₄. The mechanism involves the addition of a hydride to the carbonyl carbon, followed by elimination of an aluminate species to form an iminium ion, which is then further reduced to the amine. masterorganicchemistry.com

While effective, the use of stoichiometric and highly reactive reagents like LiAlH₄ can present challenges in terms of safety, chemoselectivity, and large-scale application. Consequently, catalytic methods have gained prominence. These modern approaches often employ hydrosilanes as a mild and inexpensive source of hydride, in combination with a transition metal catalyst. Several catalytic systems have been reported for the reduction of tertiary amides:

Nickel Catalysis: Nickel-catalyzed reductions are advantageous due to the low cost and abundance of the metal. Catalyst systems like NiCl₂(dme) can effectively reduce both secondary and tertiary amides in the presence of a silane (B1218182) reducing agent, such as phenylsilane (B129415) (PhSiH₃). nih.govacs.org These reactions are tolerant of various functional groups and can be applied to lactam reduction. nih.govacs.org

Zinc Catalysis: Diethylzinc (Et₂Zn) in the presence of a silane like polymethylhydrosiloxane (B1170920) (PMHS) serves as an efficient and highly chemoselective catalyst for the reduction of tertiary amides. organic-chemistry.org The addition of lithium chloride has been shown to be crucial for the catalytic activity, enabling the reaction to proceed under mild, room temperature conditions. organic-chemistry.org This method exhibits excellent functional group tolerance, leaving esters, nitro groups, and cyano groups intact. organic-chemistry.org

Ruthenium Catalysis: Triruthenium dodecacarbonyl (Ru₃(CO)₁₂) is another effective catalyst for the reduction of primary, secondary, and tertiary amides using silanes like 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS). researchgate.net This procedure is noted for its mild conditions and tolerance of numerous functional groups. researchgate.net

These catalytic methods offer a more sustainable and scalable alternative to traditional hydride reagents for the synthesis of tertiary amines like this compound from their amide precursors.

Table 1: Comparison of Amide Reduction Methods for Tertiary Amine Synthesis

| Method | Reagent/Catalyst | Key Features | Reference(s) |

|---|---|---|---|

| Stoichiometric Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Highly effective for various amides and lactams; powerful reducing agent. | youtube.commasterorganicchemistry.com |

| Nickel-Catalyzed Hydrosilylation | NiCl₂(dme) / PhSiH₃ | Utilizes an inexpensive, earth-abundant metal; good functional group tolerance. | nih.govacs.org |

| Zinc-Catalyzed Hydrosilylation | Et₂Zn, LiCl / PMHS | Highly chemoselective; proceeds under mild conditions; tolerates a wide range of functional groups. | organic-chemistry.org |

Multi-Component Reactions for Piperidine Core Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single operation to form a complex product, incorporating most or all of the atoms from the reactants. organic-chemistry.org MCRs offer significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity, making them attractive for constructing the piperidine skeleton.

Several MCRs are applicable to the synthesis of highly substituted piperidines:

Mannich-type Reactions: The three-component Mannich reaction, involving an aldehyde, an amine, and a compound with an active hydrogen (like a ketone or indole), is a classic method for forming a C-C bond and introducing an aminoalkyl group. rsc.org Variations of this reaction can be used to construct the piperidine ring. For instance, a three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines. nih.gov

Ugi and Passerini Reactions: The Ugi four-component reaction (U-4CR) combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce an α-acylamino amide. This reaction is exceptionally versatile for creating peptide-like structures and can be adapted for the synthesis of heterocyclic scaffolds. nih.gov While not directly forming a piperidine in its classical form, the functional handles introduced by the Ugi reaction can be used in subsequent cyclization steps.

Asinger and Strecker Reactions: The Asinger reaction can produce 3-thiazolines from α-mercaptoketones, aldehydes, and ammonia, while the Strecker reaction synthesizes α-aminonitriles from an aldehyde or ketone, a cyanide salt, and an amine. nih.gov These reactions provide precursors that can be further elaborated into piperidine structures. For example, the Strecker reaction has been used to synthesize 4-aminopiperidine-4-carboxylic ester moieties found in certain opioid analgesics. nih.gov

The application of MCRs allows for the rapid assembly of complex piperidine cores from simple, readily available starting materials, providing a powerful tool for generating libraries of analogues for structure-activity relationship studies.

Table 2: Examples of Multi-Component Reactions for Heterocycle Synthesis

| Reaction Name | Components | Typical Product | Reference(s) |

|---|---|---|---|

| Mannich Reaction | Aldehyde, Amine, Active Hydrogen Compound | β-Amino Carbonyl Compound | rsc.org |

| Ugi Reaction (4-CR) | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | nih.gov |

| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide Source | α-Aminonitrile | nih.gov |

Asymmetric Synthesis Approaches to Enantiomerically Pure this compound

Achieving the desired (S)-configuration at the C3 position of the piperidine ring is paramount. Several asymmetric strategies can be employed to obtain enantiomerically pure (3S)-3-aminopiperidine derivatives, which can then be N-alkylated with cyclopentanone (B42830) via reductive amination or with a cyclopentyl halide to yield the final product.

Synthesis from the Chiral Pool: A highly effective strategy involves starting from readily available, inexpensive chiral molecules. L-lysine, a natural amino acid, is an ideal precursor for (S)-3-aminopiperidine. The synthesis typically involves the cyclization of a suitably protected L-lysine derivative to form a chiral piperidin-2-one (a lactam). acs.orgfigshare.com This lactam can then be reduced to the corresponding enantiopure 3-aminopiperidine. acs.orgfigshare.comgoogle.comgoogle.com This approach provides excellent control over the stereochemistry at the C3 position.

Enzymatic and Biocatalytic Methods: Biocatalysis offers a green and highly selective alternative for asymmetric synthesis.

Transaminases (TAs): ω-Transaminases can be used for the asymmetric amination of a prochiral ketone, such as N-protected-3-piperidone, to yield a chiral amine. beilstein-journals.orggoogle.com By selecting the appropriate (S)- or (R)-selective transaminase, either enantiomer of the 3-aminopiperidine can be produced with high enantiomeric excess (ee). beilstein-journals.orgscispace.com This method is attractive for its mild reaction conditions and high selectivity. google.com

Enzyme Cascades: Multi-enzyme cascades can be designed to convert simple precursors into chiral products in a one-pot process. For example, a cascade involving a galactose oxidase (GOase) and an imine reductase (IRED) has been used to synthesize protected L-3-aminopiperidine from L-ornithinol. rsc.orgrsc.org This approach mimics biosynthetic pathways and can prevent racemization by streamlining the reaction sequence. rsc.org

Asymmetric Catalysis:

Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitable prochiral enamine or pyridine (B92270) precursor using a chiral transition metal catalyst (e.g., rhodium or iridium complexes with chiral ligands) can provide enantiomerically enriched piperidines.

Michael Addition: A highly enantioselective Michael addition of a nucleophile to an α,β-unsaturated system can establish the chiral center. For instance, a chiral nitro diester, accessed via a highly enantioselective Michael addition, has been used in a three-component cascade to assemble a functionalized piperidinone skeleton, which is a precursor to a potent DPP-4 inhibitor. nih.gov

Table 3: Asymmetric Strategies for Chiral 3-Aminopiperidine Synthesis

| Strategy | Precursor | Key Step/Reagent | Advantages | Reference(s) |

|---|---|---|---|---|

| Chiral Pool Synthesis | L-Lysine | Lactamization followed by reduction | Readily available starting material, excellent stereocontrol. | acs.orgfigshare.comgoogle.com |

| Biocatalytic Asymmetric Amination | N-Protected-3-piperidone | ω-Transaminase | High enantioselectivity, mild and green conditions. | beilstein-journals.orggoogle.comscispace.com |

| Biocatalytic Cascade | L-Ornithinol | Galactose Oxidase / Imine Reductase | One-pot synthesis, avoids isolation of intermediates. | rsc.orgrsc.org |

Scalability and Process Chemistry Considerations in Synthesis Development

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of factors such as cost, safety, reproducibility, and efficiency. Several of the discussed methodologies have been developed with scalability in mind.

Patents related to the synthesis of chiral 3-aminopiperidine derivatives, often key intermediates for drugs like DPP-IV inhibitors, frequently describe processes capable of producing kilogram quantities. google.comgoogle.com For example, a described synthesis of (R)-3-aminopiperidine dihydrochloride (B599025) involves the reduction of at least 4 kg of the corresponding lactam hydrochloride with over 14 kg of lithium aluminum hydride, highlighting the feasibility of this route on a large scale, albeit with the challenges associated with handling large amounts of a pyrophoric reagent. google.comgoogle.com

To overcome the limitations of batch processing, continuous flow chemistry is emerging as a powerful tool for scalable and safe synthesis. Flow protocols offer enhanced control over reaction parameters (temperature, pressure, residence time), improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for straightforward scaling-up by extending the operation time.

The development of practical, high-yield processes that avoid extensive chromatographic purification is also crucial for industrial applications. A notable example is a synthesis where a desired trans-piperidone isomer was obtained through a base-catalyzed, dynamic crystallization-driven process directly from the crude reaction stream in high yield and purity. nih.gov Similarly, isolating the product as a crystalline salt can significantly simplify purification and handling on a large scale. nih.gov These process chemistry innovations are critical for making the synthesis of complex molecules like this compound economically viable and sustainable.

Molecular Mechanisms and Target Engagement of 3s 1 Cyclopentylpiperidin 3 Amine in Research Models

Exploration of Putative Molecular Targets and Binding Interactions

There is currently no publicly available research that identifies or suggests putative molecular targets for (3S)-1-Cyclopentylpiperidin-3-amine. While the piperidine (B6355638) scaffold is a common motif in a vast array of biologically active compounds and approved drugs, the specific combination of a cyclopentyl group at the 1-position and an amine at the 3-position of the piperidine ring in the (3S)-configuration has not been the subject of published target identification studies. Consequently, information regarding its binding interactions with any specific protein, receptor, or enzyme is unavailable.

Ligand-Receptor Interaction Dynamics and Kinetics

Detailed studies on the ligand-receptor interaction dynamics and kinetics of this compound are absent from the scientific literature. Information regarding its association and dissociation rate constants (k_on and k_off), binding affinity (K_d), and residence time on any potential biological target has not been reported. Without identified targets, such kinetic characterization is not possible.

Conformational Analysis of this compound in Biological Contexts

A comprehensive conformational analysis of this compound, particularly within a biological context such as a receptor binding pocket, has not been published. While computational methods could predict the likely chair, boat, or twist-boat conformations of the piperidine ring and the relative orientation of the cyclopentyl and amine substituents, experimental data from techniques like X-ray crystallography or NMR spectroscopy in complex with a biological target are necessary to understand its bioactive conformation. Such data is currently not available.

Investigational Studies on Cellular Pathways Modulated by this compound

There are no investigational studies in the public domain that have explored the cellular pathways modulated by this compound. Research into its effects on signaling cascades, gene expression, or other cellular processes has not been reported. Therefore, its potential impact on any cellular functions remains unknown.

Preclinical Pharmacological Investigations of 3s 1 Cyclopentylpiperidin 3 Amine and Derivatives in Research Models

In Vitro Pharmacological Characterization

In vitro studies are fundamental for determining the potency, selectivity, and cellular effects of novel chemical entities. For CCR2 antagonists, these assays confirm target engagement and characterize the functional consequences of receptor blockade.

The initial step in characterizing a potential CCR2 antagonist is to measure its binding affinity for the receptor. This is typically accomplished through competitive radioligand binding assays, where the test compound's ability to displace a known radiolabeled ligand (e.g., ¹²⁵I-labeled CCL2) from the CCR2 receptor is quantified. oup.comnih.gov These experiments determine the inhibitor concentration that displaces 50% of the radioligand (IC₅₀), a key measure of potency.

A crucial derivative, INCB3344, has demonstrated high affinity for both human and murine CCR2, which is a significant advantage for translating findings from preclinical rodent models to human applications. oup.comnih.govresearchgate.net The binding of INCB3344 is potent, with IC₅₀ values in the low nanomolar range across multiple species, and has been shown to be rapid and reversible. medchemexpress.comnih.gov

Selectivity is another critical parameter. An ideal antagonist should bind potently to its intended target with minimal affinity for other receptors, particularly closely related ones, to avoid off-target effects. INCB3344 has been profiled against a large panel of G protein-coupled receptors (GPCRs) and has shown high selectivity (>100-fold) for CCR2 over other homologous chemokine receptors like CCR1 and CCR5. oup.comresearchgate.net Structure-activity relationship (SAR) studies on various phenyl piperidine (B6355638) series have established that specific structural features, such as the configuration of a cyclopentylamine (B150401) linker, can significantly influence binding affinity for human CCR2. nih.gov

Receptor Binding Affinity (IC₅₀) of INCB3344

| Receptor Target | IC₅₀ (nM) | Reference |

|---|---|---|

| Human CCR2 (hCCR2) | 5.1 | nih.govmedchemexpress.com |

| Murine CCR2 (mCCR2) | 9.5 | nih.govmedchemexpress.com |

| Rat CCR2 | 7.3 | medchemexpress.com |

| Cynomolgus Monkey CCR2 | 16 | medchemexpress.com |

While CCR2 is a G-protein coupled receptor and not an enzyme itself, its activation triggers downstream intracellular signaling cascades that involve various enzymes. Therefore, the term "enzyme inhibition" in this context refers to the antagonist's ability to block these downstream enzymatic pathways. A standard operating protocol for a typical enzyme inhibition assay involves designing an experiment with optimal conditions for the enzyme, substrate, and inhibitor concentrations to determine the inhibition constant. sci-hub.se

For CCR2 antagonists, functional assays often measure the inhibition of downstream signaling molecules like Extracellular Signal-Regulated Kinases (ERK). oup.comnih.gov Upon CCL2 binding, CCR2 activation leads to the phosphorylation of ERK. Assays can quantify the levels of phosphorylated ERK (p-ERK) in CCR2-expressing cells. The ability of an antagonist like INCB3344 to dose-dependently inhibit CCL2-mediated ERK phosphorylation serves as a key functional confirmation of its inhibitory activity on the receptor's signaling pathway. oup.comnih.gov

Cellular assays are employed to assess the functional impact of receptor antagonism on whole cells. These assays bridge the gap between receptor binding and physiological response.

Chemotaxis Assays: Since the primary function of the CCL2/CCR2 axis is to mediate cell migration, chemotaxis assays are a cornerstone of in vitro characterization. These are often conducted using a Boyden chamber system, where CCR2-expressing cells (like the human monocytic cell line THP-1 or primary monocytes) are placed in an upper chamber, separated by a porous membrane from a lower chamber containing CCL2. nih.govnih.gov The antagonist's ability to inhibit the migration of cells toward the CCL2 gradient is measured, yielding a functional IC₅₀ value. nih.govmedchemexpress.com INCB3344 potently inhibits chemotaxis in response to CCL2 in both human and murine cells. nih.govmedchemexpress.com

Calcium Mobilization Assays: CCR2 activation leads to a rapid, transient increase in intracellular free calcium ([Ca²⁺]i). nih.gov This response can be monitored using calcium-sensitive fluorescent dyes. Antagonists are evaluated for their ability to block the CCL2-induced calcium flux, providing another measure of functional potency. nih.gov

Cell Shape Change Assays: Chemokine stimulation induces rapid changes in monocyte cell shape, a response that can be measured by flow cytometry. nih.gov This method has been developed into a robust assay to assess chemokine receptor function in whole blood, providing a valuable tool for determining target engagement by antagonists in both preclinical and clinical settings. nih.govnih.gov

Cellular Chemotaxis Inhibition (IC₅₀) of INCB3344

| Cell/Receptor Type | IC₅₀ (nM) | Reference |

|---|---|---|

| Human CCR2 (hCCR2) | 3.8 | nih.govmedchemexpress.com |

| Murine CCR2 (mCCR2) | 7.8 | nih.govmedchemexpress.com |

| Rat CCR2 | 2.7 | medchemexpress.com |

| Cynomolgus Monkey CCR2 | 6.2 | medchemexpress.com |

In Vivo Pharmacological Studies in Animal Models

In vivo studies in relevant animal models are essential to evaluate the efficacy of CCR2 antagonists in a complex biological system and to validate the therapeutic hypothesis.

The selection of an animal model depends on the human disease being studied. The role of the CCL2/CCR2 axis in monocyte recruitment makes it a viable target in numerous disease models. nih.gov

Inflammatory and Autoimmune Disease Models: Models such as delayed-type hypersensitivity (DTH), collagen-induced arthritis, and experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, are commonly used. oup.comnih.gov In these models, disease pathology is driven by the infiltration of inflammatory cells into tissues like the skin, joints, or central nervous system. CCR2-deficient mice show reduced disease severity in these models, validating the target. nih.gov CCR2 antagonists are tested for their ability to reduce this immune cell influx and ameliorate disease symptoms. oup.com

Cancer and Metastasis Models: The CCL2/CCR2 axis is crucial for the recruitment of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment, which promotes tumor growth, angiogenesis, and metastasis. frontiersin.orgnih.gov Animal models often involve the orthotopic or intravenous injection of cancer cells (e.g., breast, pancreatic, or lung cancer) into mice. nih.govnih.govmusechem.com The efficacy of CCR2 antagonists is assessed by their ability to inhibit primary tumor growth and the formation of metastatic lesions in distant organs like the lung or liver. frontiersin.orgnih.gov

Fibrotic and Metabolic Disease Models: In models of liver, kidney, and lung fibrosis, CCR2-mediated macrophage recruitment is a key driver of disease progression. frontiersin.org Similarly, in models of atherosclerosis, the recruitment of monocytes into the arterial wall to form foam cells is a critical early step. frontiersin.orgahajournals.org CCR2 antagonists are evaluated for their ability to reduce inflammatory cell infiltration and slow the progression of fibrosis or atherosclerotic plaque development. frontiersin.orgahajournals.org

A variety of methodologies are used to quantify the effects of CCR2 antagonists in these animal models.

Flow Cytometry: This technique is used to quantify different immune cell populations in the blood, bone marrow, or disaggregated tissues. nih.gov It allows researchers to precisely measure the effect of CCR2 antagonism on the number of circulating monocytes or tissue-infiltrating macrophages. nih.gov

Molecular Analysis: The expression levels of relevant genes and proteins are measured in tissues. Quantitative polymerase chain reaction (qPCR) can measure mRNA levels of inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines, while techniques like ELISA can measure protein concentrations. researchgate.net

In Vivo Imaging: Advanced imaging techniques can be used for non-invasive, longitudinal assessment of drug effects. For example, magnetic resonance imaging (MRI) can be used to track the migration of superparamagnetic iron oxide-labeled macrophages to sites of inflammation in real-time, providing a dynamic readout of a CCR2 antagonist's efficacy. nih.gov

Functional and Behavioral Readouts: In models of inflammatory disease, efficacy is often measured by clinical scores (e.g., arthritis score, EAE paralysis score). In cancer models, primary tumor volume and the number and size of metastatic nodules are key endpoints. frontiersin.orgnih.gov For atherosclerosis, the size and composition (e.g., macrophage content, collagen content) of atherosclerotic plaques are quantified. ahajournals.org

Assessment of In Vivo Target Engagement in Preclinical Species

The in vivo engagement of the neurokinin-3 (NK3) receptor by (3S)-1-Cyclopentylpiperidin-3-amine and its derivatives is a critical step in establishing a clear relationship between drug exposure and pharmacological response in preclinical models. While direct in vivo receptor occupancy data for this compound is not extensively available in public literature, studies on its close derivatives, such as fezolinetant (B607441) and osanetant (B1677505), provide significant insights into the target engagement of this class of compounds. These investigations utilize pharmacodynamic biomarkers and neurochemical changes to confirm that the compounds interact with their intended target in a living organism.

Preclinical studies have demonstrated that NK3 receptor antagonists are promising for central nervous system (CNS) disorders. nih.govresearchgate.net The mechanism of action for these antagonists, such as osanetant, is thought to involve blocking the NK3-receptor-mediated enhancement of dopamine (B1211576) and serotonin (B10506) release. drugbank.com

Fezolinetant, a selective NK3 receptor antagonist, has been evaluated in ovariectomized rats, an established animal model for menopause-related vasomotor symptoms. bohrium.comnih.gov In these studies, target engagement was assessed by measuring changes in plasma Luteinizing Hormone (LH) levels and neuronal activity in specific brain regions known to be regulated by NK3 receptors.

Repeated oral administration of fezolinetant to ovariectomized rats resulted in a dose-dependent reduction in plasma LH levels. nih.gov This effect is a key indicator of NK3 receptor antagonism within the hypothalamic-pituitary-gonadal axis. Furthermore, fezolinetant treatment was shown to inhibit the activation of neurons in the median preoptic nucleus (MnPO) of the hypothalamus, a critical area for thermoregulation. bohrium.comnih.gov This provides direct evidence of target engagement within the central nervous system.

Table 1: Effect of Fezolinetant on Plasma Luteinizing Hormone (LH) in Ovariectomized Rats

| Treatment Group | Dose (mg/kg, twice daily) | Change in Plasma LH Levels |

|---|---|---|

| Vehicle Control | - | No significant change |

| Fezolinetant | 1 | Dose-dependent reduction |

| Fezolinetant | 3 | Dose-dependent reduction |

| Fezolinetant | 10 | Significant reduction |

Data based on findings from preclinical studies in ovariectomized rats. nih.gov

Table 2: Neuronal Activity in the Median Preoptic Nucleus (MnPO) of Ovariectomized Rats Following Fezolinetant Treatment

| Treatment Group | Neuronal Activation (c-Fos expression) |

|---|---|

| Vehicle Control | Increased c-Fos expression |

| Fezolinetant | Inhibition of c-Fos expression |

This table summarizes the observed effects on a key biomarker of neuronal activity in the hypothalamus. nih.gov

Radiolabeled forms of osanetant, such as [³H]-osanetant, have been utilized in in vitro binding assays to determine the affinity for NK3 receptors across different species, including humans, cynomolgus monkeys, gerbils, and guinea pigs, laying the groundwork for potential in vivo receptor occupancy studies. nih.gov

These findings from studies on fezolinetant and osanetant underscore the methods used to confirm in vivo target engagement for this class of piperidine derivatives. The use of pharmacodynamic markers like hormone levels and neuronal activation, alongside behavioral models, provides a robust preclinical package demonstrating that these compounds effectively interact with and modulate the NK3 receptor system in living organisms.

Structure Activity Relationship Sar Studies of 3s 1 Cyclopentylpiperidin 3 Amine Analogues

Systematic Modification of the Cyclopentyl Moiety and its Impact on Activity

The N-cyclopentyl group of (3S)-1-Cyclopentylpiperidin-3-amine plays a significant role in its interaction with target receptors. While direct SAR studies on the modification of the cyclopentyl moiety for this specific compound are not extensively documented in the provided results, general principles from related piperidine (B6355638) derivatives suggest that the size and nature of the N-cycloalkyl substituent are critical for activity. For instance, in studies of phencyclidine (PCP) analogues, where a cyclohexane (B81311) ring is present, modifications to this ring significantly impact activity. nih.gov While not a direct analogue, this highlights the importance of the cycloalkyl moiety in receptor binding. The rigidity and lipophilicity conferred by the cyclopentyl group are likely key determinants of its pharmacological profile. It is plausible that increasing or decreasing the ring size (e.g., to cyclobutyl or cyclohexyl) or introducing substituents on the cyclopentyl ring would modulate the compound's affinity and efficacy by altering its fit within the receptor's binding pocket.

Exploration of Substituent Effects on the Piperidine Ring and Amino Group

The piperidine ring and the 3-amino group are central scaffolds for introducing structural diversity and modulating pharmacological properties.

Influence of Nitrogen Substitutions on Receptor Selectivity and Activity

Substitutions on the piperidine nitrogen have a profound impact on receptor selectivity and activity. nih.govresearchgate.net Research on related piperidine derivatives has shown that the nature of the substituent on the nitrogen atom can alter potency without necessarily changing the efficacy of the compound. nih.gov For example, in a series of substituted piperidine naphthamides, a benzyl (B1604629) group on the piperidine nitrogen was found to be optimal for favorable interactions with D4.2 and 5-HT2A receptors. nih.gov Conversely, increasing the length of the linker between a phenyl ring and the basic nitrogen led to a decrease in affinity for these receptors. nih.gov In another study on σ1 receptor ligands, 1-methylpiperidines demonstrated high σ1 receptor affinity and selectivity. nih.gov These findings suggest that the N-substituent is a critical modulator of receptor interaction.

Interactive Table: Impact of Nitrogen Substitution on Receptor Affinity

| N-Substituent | Target Receptor(s) | Observed Effect on Affinity | Reference |

| Benzyl | D4.2, 5-HT2A | Favorable interaction, increased affinity | nih.gov |

| Phenylpropyl | D4.2 | Potent ligand | nih.gov |

| Methyl | σ1 | High affinity and selectivity | nih.gov |

| Hydrogen | σ1 | Significantly reduced affinity compared to N-methyl | nih.gov |

| Ethyl | σ1 | Considerably lower affinity than N-methyl | nih.gov |

| Tosyl | σ1 | Considerably lower affinity than N-methyl | nih.gov |

Stereochemical Impact on Biological Activity

Stereochemistry is a critical factor that dictates the biological activity of chiral molecules like this compound. unimi.it The specific (3S) configuration implies a defined three-dimensional arrangement of the amino group on the piperidine ring, which is crucial for precise interaction with the chiral environment of a biological target. unimi.it Studies on various chiral compounds have consistently shown that different stereoisomers can exhibit vastly different pharmacological activities, with one enantiomer often being significantly more potent than the other(s). nih.govnih.gov For instance, in a study of tetrasubstituted 2,5-diketopiperazines, the stereochemical configuration strongly influenced antimicrobial activity and cytotoxicity. nih.gov The specific spatial orientation of substituents on the piperidine ring can affect how the molecule fits into a receptor's binding site, influencing binding affinity and subsequent biological response. rsc.org

Development of Quantitative Structure-Activity Relationships (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of compounds with their biological activity.

Two-Dimensional (2D) QSAR Models

2D-QSAR models utilize descriptors derived from the two-dimensional representation of molecules to predict their biological activity. researchgate.nettandfonline.com These models often employ topological descriptors calculated from the molecular graph. nih.gov For instance, 2D-QSAR models have been developed for piperidine derivatives to predict their toxicity against Aedes aegypti, using multiple linear regression (MLR) with topological descriptors. nih.gov These models achieved determination coefficients (r²) greater than 0.85 for the training set and 0.8 for the test set. nih.gov In another study on acetylcholinesterase inhibitors, 2D-QSAR models were generated using stepwise multiple linear regressions (SW-MLR). nih.govbenthamdirect.com

Three-Dimensional (3D) QSAR Approaches

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the three-dimensional structures of molecules and their surrounding interaction fields. rutgers.edu These approaches are particularly useful for understanding the steric, electrostatic, and hydrophobic requirements for ligand-receptor binding. researchgate.net

Several 3D-QSAR studies have been conducted on piperidine derivatives. For example, CoMFA and CoMSIA models were developed for piperidine carboxamide derivatives as anaplastic lymphoma kinase (ALK) inhibitors. researchgate.net The CoMFA model showed a cross-validated r² (q²) of 0.715 and a non-cross-validated r² of 0.993. researchgate.net Similarly, 3D-QSAR studies on 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas as CCR5 receptor antagonists yielded robust CoMFA and CoMSIA models with high predictive power (predictive r² of 0.855 and 0.83, respectively). nih.gov The contour maps generated from these models provide a visual representation of the regions where modifications to the molecule would likely enhance or diminish its biological activity. nih.gov For instance, a CoMSIA model for a series of FAAH inhibitors highlighted the importance of steric, electrostatic, and hydrogen-bond characteristics for binding. mdpi.com A study on piperidine and piperazine (B1678402) derivatives as acetylcholinesterase inhibitors found that a CoMFA model (r² = 0.947 for the training set) was more favorable than the 2D-QSAR model. nih.govbenthamdirect.com The exploration of the 3D fragment chemical space of piperidines further aids in designing molecules with optimal three-dimensional shapes for drug discovery programs. rsc.org

Interactive Table: Statistical Results of 3D-QSAR Studies on Piperidine Analogues

| Study Subject | QSAR Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² | Reference |

| ALK Inhibitors | CoMFA | 0.715 | 0.993 | 0.744 | researchgate.net |

| ALK Inhibitors | CoMSIA | 0.620 | 0.986 | 0.570 | researchgate.net |

| CCR5 Antagonists | CoMFA | 0.787 | 0.962 | 0.855 | nih.gov |

| CCR5 Antagonists | CoMSIA | 0.809 | 0.951 | 0.830 | nih.gov |

| Acetylcholinesterase Inhibitors | CoMFA | > 0.5 | 0.947 | 0.816 | nih.govbenthamdirect.com |

| FAAH Inhibitors | CoMSIA | 0.734 | 0.966 | Not specified | mdpi.com |

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Strategies from this compound

The strategic application of modern medicinal chemistry techniques, such as fragment-based drug discovery (FBDD) and scaffold hopping, has become instrumental in the evolution of lead compounds. The molecule this compound, with its distinct three-dimensional architecture and synthetically tractable core, represents a valuable starting point for these sophisticated drug design strategies. Its inherent structural features, including a chiral center, a secondary amine within a piperidine ring, and a bulky cyclopentyl group, offer multiple vectors for chemical modification and exploration.

Fragment-based drug discovery leverages small, low-molecular-weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target. whiterose.ac.ukrsc.org The piperidine motif is a well-established fragment in drug discovery, present in numerous approved pharmaceuticals. researchgate.netnih.gov The this compound scaffold can be conceptually deconstructed into its constituent fragments: the piperidine ring, the cyclopentyl group, and the 3-amino group. In an FBDD campaign, these fragments or their simplified surrogates could be screened against a target of interest. For instance, a library of substituted piperidines could be utilized to identify initial, low-affinity binders. whiterose.ac.uk Subsequent elaboration of a "hit" fragment, guided by structural biology techniques like X-ray crystallography or NMR, would involve the systematic reintroduction and optimization of moieties analogous to the cyclopentyl and amino groups to enhance potency and selectivity.

One of the key advantages of employing a 3D fragment like a substituted piperidine is the ability to explore chemical space more effectively than with flat, aromatic fragments. whiterose.ac.uk The defined stereochemistry of this compound provides a rigid framework that can orient substituents in specific vectors, allowing for precise probing of a protein's binding pocket.

Scaffold hopping, a complementary strategy, aims to identify isofunctional molecules with different core structures while preserving the key pharmacophoric features responsible for biological activity. niper.gov.innih.gov This approach is particularly valuable for navigating around intellectual property limitations or for overcoming undesirable physicochemical or pharmacokinetic properties of a lead compound. Starting from this compound, a medicinal chemist might pursue several scaffold hopping strategies.

For example, if the piperidine ring is essential for activity, its core structure could be modified. This could involve replacing the piperidine with other six-membered nitrogenous heterocycles like morpholine (B109124) or thiomorpholine (B91149) to alter polarity and metabolic stability. e3s-conferences.org Another approach is ring-opening to generate a flexible acyclic amine, or ring-contraction/expansion to a five- or seven-membered ring, respectively. These modifications can significantly impact the conformational presentation of the key binding elements.

A prime example of the importance of the piperidine core comes from studies on CCR2 antagonists. The secondary amine within the piperidine ring of some antagonists has been shown to form a crucial salt bridge with glutamic acid residue E291 in the receptor's binding pocket. nih.gov Replacing the piperidine with a cyclohexane ring, which lacks this amine, can lead to a complete loss of this interaction and a significant decrease in potency. nih.gov This highlights the piperidine as a key pharmacophoric element.

The following data tables illustrate hypothetical outcomes of FBDD and scaffold hopping strategies originating from a this compound-based lead compound targeting a hypothetical protein kinase.

Table 1: Fragment-Based Growth from a Piperidine Core

| Compound ID | Structure | Modification from Core Fragment | IC50 (nM) | Ligand Efficiency (LE) |

| Frag-01 | 3-aminopiperidine | Core Fragment | 15,000 | 0.35 |

| Frag-02 | (3S)-3-aminopiperidine | Stereochemistry defined | 8,000 | 0.38 |

| Lead-01 | This compound | Addition of cyclopentyl group | 950 | 0.32 |

| Lead-02 | 1-((3S)-1-Cyclopentylpiperidin-3-yl)-3-(4-fluorophenyl)urea | Addition of substituted urea | 25 | 0.39 |

This table illustrates a potential fragment-based drug discovery workflow. Starting with a simple piperidine fragment, successive additions based on the structure of this compound and further optimization lead to a significant increase in potency. Ligand efficiency is a metric used to assess the binding energy per heavy atom.

Table 2: Scaffold Hopping of the Piperidine Ring

| Compound ID | Scaffold | Rationale | IC50 (nM) | Key Physicochemical Property |

| Lead-02 | Piperidine | Original Scaffold | 25 | High Lipophilicity |

| SH-01 | Morpholine | Introduce polarity, potentially improve solubility | 150 | Reduced Lipophilicity, Increased Polarity |

| SH-02 | Azetidine | Ring contraction, altered vector projection | 800 | Novel 3D shape |

| SH-03 | Pyrrolidine | Ring contraction, different ring pucker | 450 | Altered Conformational Profile |

| SH-04 | Acyclic Amine | Ring opening, increased flexibility | >10,000 | High Flexibility, Loss of Potency |

This table demonstrates various scaffold hopping strategies applied to a lead compound. By replacing the central piperidine ring with other cyclic or acyclic structures, medicinal chemists can modulate the compound's properties to improve its drug-like characteristics, even if it sometimes leads to a decrease in initial potency.

Computational Chemistry and Molecular Modeling Studies of 3s 1 Cyclopentylpiperidin 3 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is pivotal in drug discovery for predicting the binding mode and affinity of a ligand to its target protein.

In the context of (3S)-1-Cyclopentylpiperidin-3-amine, molecular docking simulations would be employed to understand how this ligand interacts with the binding site of a specific biological target. For instance, if this compound is being investigated as a potential inhibitor of a particular enzyme, docking studies can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the amine and cyclopentyl groups of the ligand and the amino acid residues of the enzyme's active site.

A typical molecular docking study involves preparing the 3D structures of both the ligand, this compound, and the target protein. The protein structure is often obtained from experimental sources like X-ray crystallography or NMR spectroscopy, or it can be generated through homology modeling if no experimental structure is available. The ligand structure can be built and optimized using computational chemistry software.

The docking process then samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket and scores them based on a scoring function that estimates the binding affinity. The results are typically visualized as a ranked list of binding poses, with the top-ranked pose representing the most likely binding mode. These simulations can provide valuable hypotheses about the mechanism of action and can be used to guide the design of new analogs with improved potency and selectivity.

Table 1: Illustrative Example of Molecular Docking Results

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Enzyme X | -8.5 | Asp120, Tyr34, Phe250 | Hydrogen Bond, Pi-Pi Stacking |

| Receptor Y | -7.2 | Glu88, Trp150 | Salt Bridge, Hydrophobic |

| Ion Channel Z | -6.9 | Ser200, Leu205 | Hydrogen Bond, Hydrophobic |

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Dynamics (MD) Simulations to Elucidate Binding Modes and Conformational Flexibility

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for understanding the conformational flexibility of this compound and its influence on binding to a target.

The piperidine (B6355638) and cyclopentyl rings in this compound are not rigid. The piperidine ring can adopt various chair and boat conformations, and the cyclopentyl group also possesses conformational flexibility. researchgate.net These conformational changes can significantly impact how the molecule fits into a binding pocket and the stability of the resulting complex.

An MD simulation starts with the coordinates from a molecular docking pose and simulates the motion of the system (protein, ligand, and solvent) by solving Newton's equations of motion. The simulation generates a trajectory of atomic positions and velocities over time, typically on the nanosecond to microsecond timescale.

Analysis of the MD trajectory can reveal:

Stable Binding Poses: Whether the initial docked pose is stable over time or if the ligand reorients to a different, more favorable binding mode.

Conformational Changes: How the ligand and the protein adapt to each other upon binding. This can include subtle side-chain movements in the protein or significant conformational shifts in the ligand.

Role of Solvent: The influence of water molecules in mediating the ligand-target interaction.

By calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, researchers can quantify the stability of the complex and the flexibility of different regions of the protein and the ligand.

In Silico Prediction of Compound Properties Relevant to Research Applications

In the early stages of research, it is crucial to assess the physicochemical and pharmacokinetic properties of a compound to predict its potential for further development. nih.gov In silico tools play a vital role in this process by providing rapid and cost-effective predictions of these properties for compounds like this compound.

These predictive models are built using large datasets of experimentally determined properties and employ various algorithms, including quantitative structure-property relationship (QSPR) models.

Table 2: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Significance in Research |

| Molecular Weight | 168.28 g/mol | Influences diffusion and transport across membranes. |

| LogP (octanol-water partition coefficient) | 1.9 | A measure of lipophilicity, affecting solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 28.2 Ų | Predicts transport properties such as intestinal absorption and blood-brain barrier penetration. |

| Number of Hydrogen Bond Donors | 1 | Influences binding affinity and solubility. |

| Number of Hydrogen Bond Acceptors | 2 | Influences binding affinity and solubility. |

| pKa | 10.2 (most basic) | Determines the ionization state at physiological pH, affecting solubility and receptor interaction. |

These values are predictions from computational models and may vary slightly between different prediction software.

These in silico predictions help researchers to prioritize compounds with favorable drug-like properties for synthesis and experimental testing, thereby saving time and resources.

Cheminformatics and Machine Learning Applications in this compound Research

Cheminformatics and machine learning are transforming chemical research by enabling the analysis of large chemical datasets to identify patterns and build predictive models. nih.govnih.gov In the context of this compound, these approaches can be applied in several ways.

If a series of analogs of this compound have been synthesized and tested for a particular biological activity, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. These models can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds.

Machine learning algorithms, such as support vector machines, random forests, and deep neural networks, can be used to build more complex and accurate QSAR models. nih.gov These models can handle large and diverse datasets and can capture non-linear relationships between chemical structure and activity.

Furthermore, cheminformatics tools can be used to analyze large chemical databases to identify other compounds that are structurally similar to this compound and may possess similar biological activities. This process, known as virtual screening, can rapidly identify novel starting points for a research program.

The integration of these computational approaches provides a powerful framework for accelerating research involving this compound, from understanding its fundamental molecular interactions to designing novel compounds with desired properties.

Analytical Methodologies for 3s 1 Cyclopentylpiperidin 3 Amine Characterization and Detection in Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is the cornerstone for the separation and purity evaluation of (3S)-1-Cyclopentylpiperidin-3-amine. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized, each with specific applications tailored to the compound's chemical nature.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds. For piperidine (B6355638) derivatives like this compound, both reversed-phase and chiral HPLC methods are essential.

Due to the absence of a strong chromophore in the this compound molecule, direct UV detection is challenging, resulting in low sensitivity. google.comgoogle.com To overcome this, pre-column derivatization is often employed to introduce a UV-absorbing or fluorescent tag to the primary amine group. Common derivatizing agents include benzoyl chloride and para-toluene sulfonyl chloride (PTSC), which react with the amine to form a derivative that can be readily detected by a UV detector. google.comresearchgate.netnih.gov

For quantitative analysis and purity determination, a reversed-phase C18 column is typically used. google.comgoogle.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) solution) and an organic solvent such as acetonitrile (B52724) or methanol. google.comnih.gov

Given the chiral nature of this compound, separating its enantiomers is critical. Chiral HPLC is the method of choice for this purpose. nih.gov This can be achieved directly using a chiral stationary phase (CSP), such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or crown ethers. nih.govnih.gov Alternatively, an indirect method involving derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column, can be used. nih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of Piperidine Amines

| Parameter | Setting for Quantitative Analysis | Setting for Chiral Separation |

|---|---|---|

| Technique | Reversed-Phase HPLC with pre-column derivatization | Chiral HPLC |

| Column | C18, 5 µm particle size (e.g., 250 x 4.6 mm) google.com | Chiralpak AD-H, 5 µm (or similar polysaccharide-based CSP) nih.gov |

| Derivatizing Agent | Benzoyl Chloride or p-Toluene Sulfonyl Chloride (PTSC) google.comnih.gov | Pre-column derivatization with PTSC may be used nih.gov |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water/Acid researchgate.net | Isocratic elution with Ethanol/Diethylamine (e.g., 99.9:0.1 v/v) nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min nih.govresearchgate.net | 0.5 mL/min nih.gov |

| Detector | UV Detector (e.g., at 228 nm or 254 nm) google.comnih.gov | UV Detector (e.g., at 228 nm) nih.gov |

| Purpose | Purity determination and quantification | Enantiomeric excess (e.e.) determination |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. researchgate.net Direct GC analysis of amines like this compound can be problematic due to their polarity, which can lead to poor peak shape and adsorption on the column. researchgate.netoup.com

To improve chromatographic performance and sensitivity, derivatization is necessary to convert the polar amine into a more volatile and less polar derivative. oup.com Reagents such as pentafluorobenzoyl chloride are effective for this purpose, reacting with the amine group to yield a stable derivative with good chromatographic properties. oup.com Headspace GC (GC-HS) can also be employed for the analysis of residual piperidine in a sample matrix. chromforum.orggoogle.com

The separation is typically performed on a capillary column, such as one with a diphenyl dimethyl polysiloxane stationary phase. researchgate.net A Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) can be used for detection, with the latter offering higher selectivity for nitrogen-containing compounds. oup.com

Table 2: Typical GC Method Parameters for Piperidine Derivative Analysis

| Parameter | Setting |

|---|---|

| Technique | Gas Chromatography with pre-column derivatization |

| Derivatizing Agent | Pentafluorobenzoyl chloride (PFBCI) or similar acylating agent oup.com |

| Column | Capillary column (e.g., DB-5, 30m x 0.25mm ID) researchgate.net |

| Carrier Gas | Helium or Nitrogen researchgate.net |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., starting at 150°C, ramping to 280°C) |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) oup.com |

| Purpose | Purity and impurity analysis |

Mass Spectrometry (MS) Applications for Structure Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, providing detailed information on its molecular weight, structure, and quantity. It is almost always coupled with a chromatographic separation technique.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.gov This technique is exceptionally well-suited for the quantification of this compound in complex matrices. nih.govscienceasia.org

For analysis, the compound is first separated on an LC column, often a reversed-phase C18 or a biphenyl (B1667301) column, which can offer unique selectivity for basic compounds. nih.govresearchgate.net The eluent from the LC is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source operating in positive ion mode (ESI+), which is effective for protonating amines. scienceasia.orgnih.gov

In the tandem mass spectrometer, the protonated molecule (the precursor ion, [M+H]+) is selected and fragmented through collision-induced dissociation (CID) to produce characteristic product ions. nih.gov The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. This provides excellent selectivity and allows for accurate quantification even at very low concentrations, with limits of detection (LOD) and quantification (LOQ) often in the sub-ng/mL range. nih.govscienceasia.org

Table 3: Common LC-MS/MS Parameters for Quantification of Amine Compounds

| Parameter | Setting |

|---|---|

| LC Column | Reversed-Phase C18 or Biphenyl (e.g., 100 mm x 2.1 mm, <5 µm) nih.govresearchgate.net |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Methanol or Acetonitrile scienceasia.orgresearchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode scienceasia.org |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) scienceasia.org |

| Precursor Ion | [M+H]⁺ |

| Product Ions | Specific fragments derived from the precursor ion |

| Application | Highly sensitive and selective quantification nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines gas chromatography separation with mass spectrometric detection, making it a robust method for the identification and structural analysis of volatile compounds. researchgate.net As with GC, this compound requires derivatization prior to analysis. oup.com

After separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). EI is a high-energy ionization technique that causes extensive fragmentation of the molecule. nih.gov The resulting mass spectrum is a unique "fingerprint" characterized by the molecular ion and a pattern of fragment ions. researchgate.net

The fragmentation pattern provides valuable structural information. For piperidine-containing structures, characteristic cleavages occur, such as the loss of the cyclopentyl group or fragmentation of the piperidine ring itself. caymanchem.com By analyzing these fragments, the structure of the parent compound and any related impurities can be elucidated or confirmed. nih.govcaymanchem.com

Table 4: GC-MS Analysis and Potential Fragmentation Pathways for Piperidine Derivatives

| Parameter | Description |

|---|---|

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Analysis | Full scan to obtain a complete mass spectrum for identification. |

| Structure Elucidation | The mass spectrum is analyzed for characteristic fragmentation patterns. For a 4-anilidopiperidine scaffold, key fragments can indicate substitutions on the amide, aniline, or piperidine regions. caymanchem.com For this compound, one would expect to see fragments corresponding to the loss of the cyclopentyl group, and various cleavages of the piperidine ring. |

| Identification | The obtained mass spectrum is compared to library spectra or a reference standard for positive identification. |

Imaging Mass Spectrometry for Spatial Distribution Studies

Imaging Mass Spectrometry (MSI) is a powerful, label-free technology that visualizes the spatial distribution of molecules directly in tissue sections. tmc.educore.ac.uk Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) MSI can map the location of drugs, metabolites, and other biomolecules within a histological context. nih.govyoutube.com

This methodology could be applied to study the distribution of this compound in preclinical research. A thin tissue section from a dosed animal is mounted on a slide and, in the case of MALDI-IMS, coated with a matrix that facilitates desorption and ionization. nih.gov A laser is then rastered across the tissue surface, generating a mass spectrum at each x,y-coordinate. nih.gov By plotting the intensity of the ion corresponding to the compound of interest (e.g., m/z 169.17 for [M+H]⁺ of this compound), a 2D ion-density map is created, revealing its precise location and relative abundance within different anatomical structures of the tissue. nih.govnih.gov

MSI offers significant advantages over other imaging techniques like autoradiography because it is label-free and can simultaneously detect and map the parent compound and its metabolites, providing crucial information for pharmacokinetics and pharmacodynamics studies. nih.govnih.govelsevierpure.com The high spatial resolution, which can approach the single-cell level, allows for detailed investigation of drug uptake and retention in specific tissue compartments. nih.gov

Table 5: Workflow for Imaging Mass Spectrometry (IMS)

| Step | Description |

|---|---|

| 1. Sample Preparation | An organ or tissue of interest is collected, frozen, and sliced into thin sections (typically 10-20 µm) using a cryostat. |

| 2. Mounting | The tissue section is thaw-mounted onto a conductive glass slide. |

| 3. Matrix Application (for MALDI) | A chemical matrix (e.g., sinapinic acid, α-cyano-4-hydroxycinnamic acid) is uniformly applied over the tissue section. nih.gov |

| 4. Data Acquisition | The slide is placed in the mass spectrometer. A laser (MALDI) or charged solvent spray (DESI) is rastered across the tissue, collecting a mass spectrum at each pixel. nih.govyoutube.com |

| 5. Data Analysis | Software is used to generate ion images by plotting the intensity of a specific m/z value across all pixels. This reveals the spatial distribution of the corresponding molecule. nih.gov |

| 6. Histological Correlation | After MSI analysis, the same tissue section can be stained (e.g., with H&E) to correlate the molecular distribution with the underlying tissue morphology. nih.gov |

Spectroscopic Methods for Structural Confirmation (e.g., NMR, IR)

Spectroscopic techniques are cornerstones in the structural elucidation of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods reveal a wealth of information about the chemical environment of atoms and the nature of the bonds connecting them. For a molecule with the complexity of this compound, a combination of NMR and IR spectroscopy is essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H (proton) and ¹³C NMR are crucial for the complete assignment of the structure of this compound. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and multiplicities can be predicted based on the analysis of its constituent functional groups and structural motifs. oregonstate.edu

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would be expected to show a number of distinct signals corresponding to the different types of protons in the molecule. The protons on the carbon adjacent to the primary amine group (C3) would likely appear in the range of 2.5-3.5 ppm. oregonstate.edu The protons of the primary amine itself (-NH₂) typically present as a broad signal that can appear over a wide range, often between 0.5 and 5.0 ppm, and its exact position can be influenced by solvent, concentration, and temperature. jove.com The protons on the cyclopentyl and piperidine rings would produce a complex series of multiplets in the upfield region, generally between 1.0 and 3.0 ppm. oregonstate.educhemicalbook.com Specifically, protons on carbons alpha to the tertiary nitrogen (C2, C6, and the methine of the cyclopentyl group) would be shifted downfield compared to other ring protons due to the electron-withdrawing effect of the nitrogen. libretexts.orglibretexts.org

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| -NH ₂ | 0.5 - 5.0 | Broad Singlet |

| Piperidine-CH (3)-NH₂ | 2.5 - 3.5 | Multiplet |

| Piperidine-CH ₂(2, 6) | 2.0 - 3.0 | Multiplets |

| Piperidine-CH ₂(4, 5) | 1.2 - 2.0 | Multiplets |

| Cyclopentyl-CH -N | 2.2 - 3.2 | Multiplet |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound would display a distinct signal for each unique carbon atom. The carbon atom bearing the primary amine group (C3) would be expected to resonate in the range of 37-45 ppm. libretexts.org The carbons of the piperidine ring adjacent to the tertiary nitrogen (C2 and C6) would be deshielded and appear around 47-55 ppm. wikipedia.orgnih.gov The carbon atom of the cyclopentyl group directly attached to the piperidine nitrogen would also be found in a similar downfield region. The remaining carbons of the piperidine and cyclopentyl rings would appear at higher fields, typically in the 16-35 ppm range. libretexts.orgdocbrown.info

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Piperidine-C H-NH₂ (C3) | 37 - 45 |

| Piperidine-C H₂ (C2, C6) | 47 - 55 |

| Piperidine-C H₂ (C4, C5) | 16 - 30 |

| Cyclopentyl-C H-N | 50 - 65 |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the primary amine and the saturated hydrocarbon rings.

The primary amine group (-NH₂) is readily identifiable by a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. libretexts.orgorgchemboulder.com A broader absorption due to N-H bending is also expected in the 1650-1580 cm⁻¹ range. orgchemboulder.com The C-N stretching vibrations for both the primary and tertiary aliphatic amines would appear in the 1250-1020 cm⁻¹ region. orgchemboulder.com The spectrum would also be characterized by strong C-H stretching absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹), which are characteristic of the sp³-hybridized carbons in the cyclopentyl and piperidine rings. quimicaorganica.orglibretexts.org The absence of a strong, broad O-H stretch (around 3200-3600 cm⁻¹) would confirm the absence of hydroxyl groups. libretexts.org

Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium (two bands) |

| Primary Amine | N-H Bend | 1650 - 1580 | Medium to Strong |

| Primary & Tertiary Amine | C-N Stretch | 1250 - 1020 | Medium to Weak |

| Cyclopentyl & Piperidine Rings | C-H Stretch | 2950 - 2850 | Strong |

Derivatization Strategies for Enhancing Analytical and Research Applications of 3s 1 Cyclopentylpiperidin 3 Amine

Pre-column and Post-column Derivatization for Enhanced Chromatographic Detection

Derivatization techniques for chromatographic analysis are broadly categorized as pre-column and post-column methods. actascientific.comactascientific.com The choice between these approaches depends on the specific analytical goals, the nature of the analyte, and the complexity of the sample matrix. sci-hub.se

Pre-column derivatization involves the chemical modification of the analyte before its introduction into the chromatographic system. scribd.comacademicjournals.org This is the most common approach for enhancing the detectability of amines like (3S)-1-Cyclopentylpiperidin-3-amine. thermofisher.com A key advantage of this technique is the ability to remove excess derivatizing reagent and by-products before analysis, which can prevent interference with the chromatographic separation and detection. actascientific.com For chiral compounds such as this compound, pre-column derivatization with a chiral reagent allows for the formation of diastereomers, which can then be separated on a non-chiral stationary phase. scribd.comnih.govwikipedia.org This indirect method of chiral separation is a powerful tool for determining enantiomeric purity. nih.govwikipedia.org

Common pre-column derivatizing reagents for primary and secondary amines include:

p-Toluenesulfonyl chloride (PTSC): This reagent introduces a chromophore into the amine, allowing for UV detection. nih.govresearchgate.net A study on piperidin-3-amine, a structurally related compound, successfully used PTSC for pre-column derivatization to determine its enantiomeric purity by chiral High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net

9-Fluorenylmethyl chloroformate (FMOC-Cl): FMOC-Cl reacts with primary and secondary amines to produce highly fluorescent derivatives, enabling sensitive detection. thermofisher.comrsc.orgresearchgate.net

o-Phthalaldehyde (OPA): While primarily used for primary amines, OPA can be used in conjunction with a thiol to form fluorescent isoindole derivatives. thermofisher.comactascientific.comresearchgate.net However, its derivatives can be unstable. nih.gov

Dansyl chloride (DNS-Cl): This reagent forms stable, fluorescent derivatives with primary and secondary amines, making it a widely used option. thermofisher.comlibretexts.org

Post-column derivatization involves the reaction of the analyte with a derivatizing reagent after separation on the chromatographic column but before detection. actascientific.comnih.gov This technique is advantageous when the derivatized products are unstable or when the derivatizing reagent could interfere with the separation. actascientific.com Post-column derivatization is often automated and can be highly reproducible. researchgate.net Reagents like ninhydrin (B49086) and fluorescamine (B152294) are commonly used for the post-column derivatization of amines. actascientific.comresearchgate.netnih.gov A key challenge with this method is the potential for band broadening due to the additional volume of the reaction coil. nih.gov

Derivatization for Improved Mass Spectrometry Sensitivity and Specificity

Mass spectrometry (MS) is a powerful analytical technique, but the analysis of small, polar molecules like this compound can be hampered by poor ionization efficiency. sci-hub.sesigmaaldrich.com Derivatization can significantly enhance MS sensitivity and specificity by introducing moieties that are readily ionizable or that provide characteristic fragmentation patterns. nih.govnih.govrsc.org

Introduction of Chromophores and Fluorophores

While the primary purpose of introducing chromophores and fluorophores is to enhance UV or fluorescence detection in HPLC, this strategy can also be beneficial for MS analysis, particularly when coupled with techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). thermofisher.comsci-hub.sescribd.comrsc.org The addition of these groups increases the molecular weight and can alter the fragmentation behavior of the molecule, potentially leading to more informative mass spectra.